molecular formula C29H24NOP B8258536 (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8258536
M. Wt: 433.5 g/mol
InChI Key: UXWPDFVMDGJHPP-LITSAYRRSA-N
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Description

(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The unique structure of this ligand, which combines a phosphine group with an oxazoline ring, allows it to coordinate effectively with transition metals, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves the following steps:

    Formation of the oxazoline ring: This is usually achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the phosphine group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.

    Cyclization: The final step involves the cyclization of the intermediate to form the indeno[1,2-d]oxazole core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form a phosphine oxide.

    Reduction: The oxazoline ring can be reduced under certain conditions.

    Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield a phosphine oxide, while reduction of the oxazoline ring could lead to an amino alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is widely used as a ligand in asymmetric catalysis. It has been employed in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions, to produce enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications in the synthesis of chiral drugs and biologically active molecules. Its ability to induce high enantioselectivity makes it a valuable tool in the development of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its role in asymmetric catalysis can help streamline the synthesis of complex molecules, reducing the need for extensive purification steps.

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects is primarily through its coordination with transition metals. The phosphine group binds to the metal center, while the oxazoline ring provides additional steric and electronic effects that enhance the enantioselectivity of the catalytic process. This coordination creates a chiral environment around the metal center, which is crucial for inducing asymmetry in the resulting products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Phosferrox: A chiral phosphine-oxazoline ligand similar in structure and function.

    ®-Segphos: A chiral diphosphine ligand used in various catalytic reactions.

Uniqueness

What sets (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole apart from these similar compounds is its unique combination of a phosphine group and an oxazoline ring within an indeno[1,2-d]oxazole framework. This structure provides a distinct steric and electronic environment that can lead to higher enantioselectivity and improved catalytic performance in certain reactions.

Properties

IUPAC Name

[2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPDFVMDGJHPP-LITSAYRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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